![molecular formula C18H24N2O3 B2442519 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide CAS No. 862814-47-9](/img/structure/B2442519.png)
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide
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Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide, also known as DPIA, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DPIA belongs to the family of indole-based compounds, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that indole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
It is known that indole derivatives can bind to various receptors and enzymes, modulating their activity . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives have been shown to influence various biochemical pathways, including those involved in inflammation and immune response . For instance, DPIE, a derivative of indole, has been shown to augment pro-inflammatory cytokine production in IL-1β-stimulated cells .
Result of Action
Dpie, a derivative of indole, has been shown to increase inflammatory molecules and cytokine production (il-6, il-8, and cox-2) at both mrna and protein levels in il-1β-stimulated cells . This suggests that this compound may have similar effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide is its high purity and stability, which make it ideal for use in laboratory experiments. 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide can be easily synthesized in large quantities, and its chemical properties can be easily characterized. However, one limitation of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide. One area of interest is the development of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide for the treatment of various inflammatory disorders. Additionally, the development of more efficient synthesis methods for 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide could lead to its wider use in scientific research.
Synthesis Methods
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide involves a multi-step process that starts with the reaction of 1,2-dimethyl-1H-indole-3-carboxylic acid with isopropylamine to form the corresponding amide. This intermediate is then reacted with propylene oxide to form the final product, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide. The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide has been optimized to achieve high yields and purity.
Scientific Research Applications
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide has been investigated as a potential drug candidate for the treatment of cancer and neurodegenerative diseases. In addition, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory disorders.
properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-propan-2-yloxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)23-11-7-10-19-18(22)17(21)16-13(3)20(4)15-9-6-5-8-14(15)16/h5-6,8-9,12H,7,10-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDLBTBCFKVLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-isopropoxypropyl)-2-oxoacetamide |
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